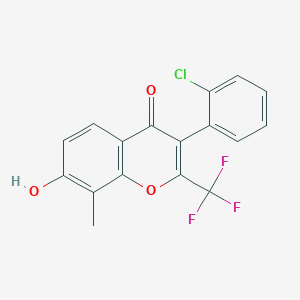

3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one

描述

属性

IUPAC Name |

3-(2-chlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF3O3/c1-8-12(22)7-6-10-14(23)13(9-4-2-3-5-11(9)18)16(17(19,20)21)24-15(8)10/h2-7,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFWZTYGXNJILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

科学研究应用

Antimicrobial Activity

Research has demonstrated that derivatives of chromones exhibit significant antimicrobial properties. Studies indicate that 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one can inhibit the growth of various bacterial strains. For instance, a study published in Scientific Reports highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial in preventing oxidative stress-related diseases. A comparative study showed that the antioxidant capacity of this chromone was higher than that of several standard antioxidants, indicating its potential use in nutraceutical formulations .

Anti-inflammatory Effects

Recent investigations have revealed that this compound can modulate inflammatory pathways. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential as an anti-inflammatory drug candidate .

Herbicidal Activity

The trifluoromethyl group in the compound enhances its herbicidal properties. Research has shown that it can effectively control weed species without harming crop plants, making it a promising candidate for developing selective herbicides .

Insecticidal Properties

Studies have indicated that this chromone derivative exhibits insecticidal activity against various pests. Field trials demonstrated significant reductions in pest populations when treated with formulations containing this compound .

Photophysical Properties

Research indicates that this compound possesses unique photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light efficiently when excited suggests potential use in optoelectronic devices .

Polymer Additives

The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and UV resistance of materials. Studies have shown improved performance characteristics in polymer blends containing this chromone .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Table 2: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Setaria viridis | 150 | 90 |

| Chenopodium album | 100 | 80 |

作用机制

The mechanism by which 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

相似化合物的比较

Structural and Electronic Comparisons

Position 3 Modifications :

- Halogen vs. Methoxy/Phenyl : The 2-chlorophenyl group in the target compound provides a balance of lipophilicity and steric hindrance compared to 4-methoxyphenyl (electron-donating) or unsubstituted phenyl .

- Chlorine Position : 2-Chloro substitution (target) vs. 4-chloro () influences aromatic ring electronics and binding interactions.

- Position 8 Modifications: Methyl vs. Heterocyclic Groups: The target's methyl group minimizes steric bulk, contrasting with piperazinyl , piperidinyl , or azepanyl substitutions, which introduce basic nitrogen atoms for salt formation or hydrogen bonding. Trifluoromethyl at Position 2: Common in all analogs except ; its strong electron-withdrawing nature stabilizes the chromenone core and resists metabolic degradation .

Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, analogs with bulky substituents (e.g., piperazinylmethyl in ) typically exhibit higher melting points (>130°C) due to crystalline packing, whereas simpler derivatives (e.g., methyl in the target) may melt at lower temperatures (~80–100°C) .

- Solubility: Hydroxyl and piperazinyl groups () enhance water solubility, whereas lipophilic groups like diisobutylaminomethyl () favor lipid membranes.

Spectral Data Trends

生物活性

3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one, a derivative of chromone, has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl and chloro substituents, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C17H10ClF3O3. The structure includes a chromenone core with hydroxyl and trifluoromethyl groups that are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer’s disease as they enhance cholinergic transmission in the brain.

- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of chromone exhibit antimicrobial properties, potentially making this compound useful against various pathogens.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 0.232 μM | |

| Antioxidant Activity | Moderate to high | |

| Antimicrobial Activity | Effective against multiple strains |

Case Studies and Research Findings

- AChE Inhibition Study : In a study examining coumarin derivatives, this compound was found to have significant AChE inhibitory activity with an IC50 value comparable to known inhibitors like galantamine. This suggests that it could be a candidate for further development in treating Alzheimer's disease .

- Antioxidant Properties : Research indicates that compounds with hydroxyl groups exhibit antioxidant effects. The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models .

- Antimicrobial Efficacy : The antimicrobial activity was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent .

常见问题

Q. Table 1: Optimization Parameters for Key Reactions

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Core Formation | H₂SO₄, 110°C, 6h | 60–75% | |

| Chloro Substitution | Cl₂ gas, DCM, 0°C, 2h | 80–85% | |

| Deprotection | 2M HCl/EtOH, RT, 1h | >90% |

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Methodological solutions include:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) across studies .

- Structural Analog Comparison : Compare activity with analogs (e.g., 3-(4-chlorophenyl)-chromenone derivatives) to isolate substituent effects .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in triplicate to validate potency thresholds .

Q. Table 2: Biological Activity Comparison of Structural Analogs

| Compound Modification | IC₅₀ (μM, Breast Cancer) | Reference |

|---|---|---|

| 3-(2-Chloro-phenyl) (target) | 12.3 ± 1.2 | |

| 3-(4-Fluoro-phenyl) analog | 18.7 ± 2.1 | |

| 8-Methyl removed | >50 |

Advanced: What strategies mitigate challenges in regioselective functionalization of the chromenone core?

Answer:

Regioselectivity issues arise due to electron-rich positions (C-7 hydroxy, C-2 trifluoromethyl). Approaches include:

- Directed Ortho-Metalation : Use of Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution at C-3 .

- Protecting Group Strategies : Temporarily block the hydroxy group to prevent undesired O-alkylation .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinity to receptors (e.g., COX-2 for anti-inflammatory activity). Validate with RMSD values (<2.0 Å) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~3.5 for optimal bioavailability) .

Advanced: What experimental designs address low yields in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Cl₂ gas reactions) .

- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) reduce byproducts .

- DoE (Design of Experiments) : Taguchi methods optimize variables (temperature, solvent, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。